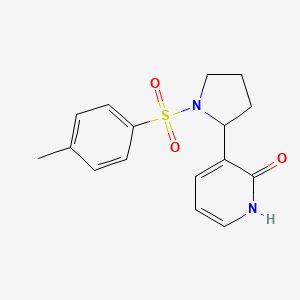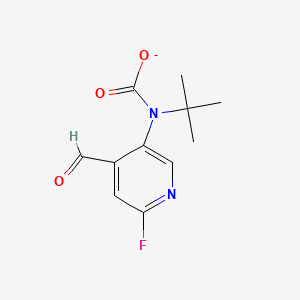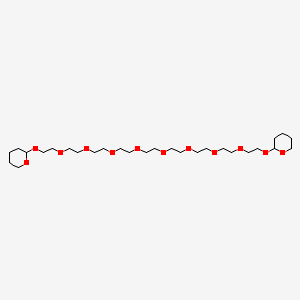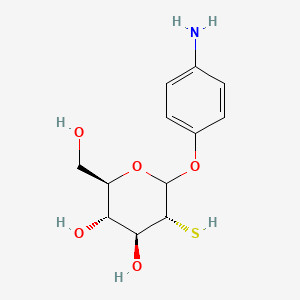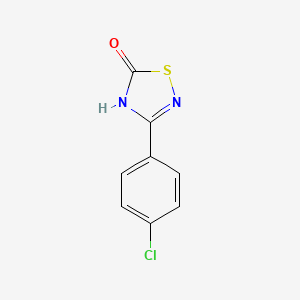![molecular formula C15H17N3O2 B15061778 a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
a]pyrimidin-4(5H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-4-yl)ethanone: is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethanone group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with acetylating agents. For example, the reaction of 4-aminopyrimidine with acetic anhydride under reflux conditions can yield 1-(pyrimidin-4-yl)ethanone . Another method involves the cyclization of appropriate precursors, such as the condensation of 4-aminopyrimidine with acetyl chloride .
Industrial Production Methods: Industrial production of 1-(pyrimidin-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in disease processes .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but has a fused pyrazole ring, which can confer different biological activities.
Pyrido[2,3-d]pyrimidine: Another similar compound with a fused pyridine ring, known for its antiproliferative and antimicrobial properties.
Uniqueness: 1-(Pyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethanone group at the fourth position of the pyrimidine ring can affect its interactions with biological targets and its overall chemical behavior .
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-[2-(phenoxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-12(19)17-8-5-9-18-15(17)10-13(16-18)11-20-14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Clave InChI |
RVWOJJBVBVIEID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCN2C1=CC(=N2)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


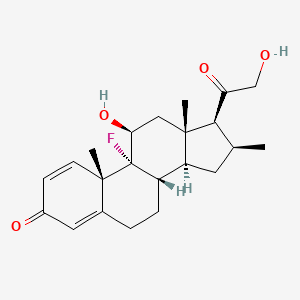
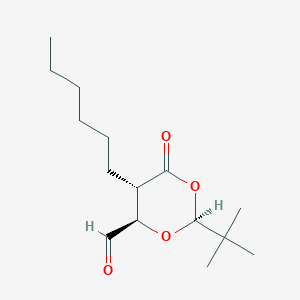

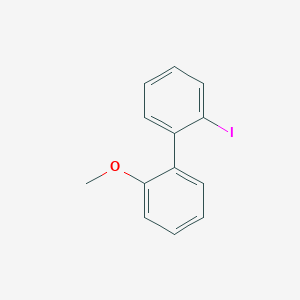

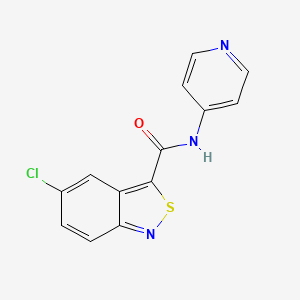

![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
